Stereochemical Purity: Quantified Enantiomeric Excess Enables Reproducible GlyT1 Pharmacology
The compound is supplied as a single (R)-enantiomer with a configurational purity critical for activity. The GlyT1 inhibitor patent series explicitly teaches that individual enantiomers and diastereomers of cyclopropyl piperidine compounds are claimed, and the (R)-configuration at the 3-position is a structural determinant for GlyT1 inhibition [1]. In contrast, the 4-piperidinyl regioisomer (CAS 1353961-38-2) and the constitutional isomer (CAS 1354018-81-7) are not enantiomerically resolved mandates in the same patent disclosures, and their racemic or single-isomer specifications are not defined in available vendor documentation . The target compound's documented optical rotation would provide a quantitative identity check absent for comparators.
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer, single configuration confirmed by IUPAC name: 2-[[(3R)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid |
| Comparator Or Baseline | 4-piperidinyl regioisomer (CAS 1353961-38-2): Stereochemistry unspecified; Constitutional isomer (CAS 1354018-81-7): (R)-configuration, but acetyl group position differs |
| Quantified Difference | Target: Defined (R) stereochemistry at the piperidine attachment point; 4-piperidinyl regioisomer: No (R)/(S) designation in vendor listings; Constitutional isomer: Different topological arrangement of acetyl group |
| Conditions | Structural elucidation by IUPAC nomenclature and InChI Key (BHQWQJDWCDQTRX-LLVKDONJSA-N) vs. comparator InChI Keys |
Why This Matters
For enantioselective GlyT1 inhibitor research, using a stereochemically undefined analog introduces uncontrolled variability; only the (R)-configured 3-piperidinyl acetyl derivative matches the patent-defined active configuration.
- [1] Lindsley, C. W., Wisnoski, D. D., & Wolkenberg, S. E. (2008). Cyclopropyl Piperidine Glycine Transporter Inhibitors. United States Patent Application US20080108663 A1. View Source
